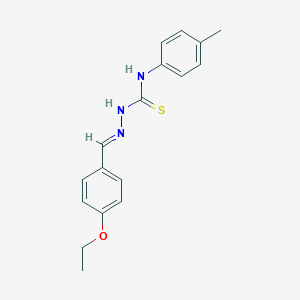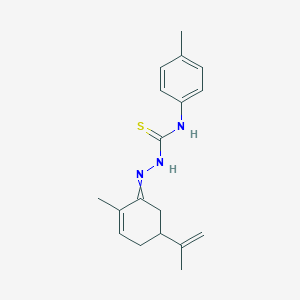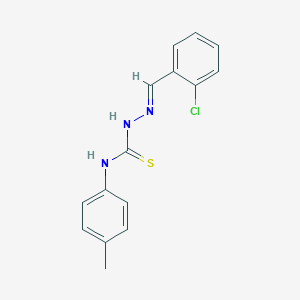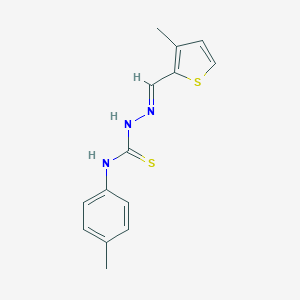![molecular formula C19H24N4S B323934 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA](/img/structure/B323934.png)
3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA is a chemical compound with the molecular formula C17H20N4S. This compound is known for its unique structure, which combines a benzaldehyde moiety with a thiosemicarbazone group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA typically involves the reaction of 4-(diethylamino)benzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. The thiosemicarbazone group can chelate metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and other proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA include:
- 4-(dimethylamino)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-(diethylamino)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 4-(diethylamino)benzaldehyde N-phenylthiosemicarbazone These compounds share structural similarities but differ in their substituents, which can affect their chemical and biological properties. The unique combination of the diethylamino and thiosemicarbazone groups in this compound contributes to its distinct characteristics and potential applications .
Propriétés
Formule moléculaire |
C19H24N4S |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C19H24N4S/c1-4-23(5-2)18-11-9-16(10-12-18)14-20-22-19(24)21-17-8-6-7-15(3)13-17/h6-14H,4-5H2,1-3H3,(H2,21,22,24)/b20-14+ |
Clé InChI |
SDUMVMBHAIQPDQ-XSFVSMFZSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC(=C2)C |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC(=C2)C |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-(3-methylphenyl)thiourea](/img/structure/B323855.png)
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B323857.png)

![1-(4-methylphenyl)-3-[[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino]thiourea](/img/structure/B323861.png)


![2-Methoxy-4-(2-{[(4-methylphenyl)amino]carbonothioyl}carbonohydrazonoyl)phenyl acetate](/img/structure/B323867.png)




![1-[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B323873.png)
![Ethyl 4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B323874.png)
